![molecular formula C9H17NO3 B1434994 Methyl 2-(methoxymethyl)piperidine-2-carboxylate CAS No. 1890536-82-9](/img/structure/B1434994.png)
Methyl 2-(methoxymethyl)piperidine-2-carboxylate
Overview
Description
“Methyl 2-(methoxymethyl)piperidine-2-carboxylate” is a chemical compound with the CAS Number: 1890536-82-9 . It has a molecular weight of 187.24 . The IUPAC name for this compound is methyl 2-(methoxymethyl)piperidine-2-carboxylate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-(methoxymethyl)piperidine-2-carboxylate” is 1S/C9H17NO3/c1-12-7-9(8(11)13-2)5-3-4-6-10-9/h10H,3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(methoxymethyl)piperidine-2-carboxylate” is a liquid at room temperature . The compound has a molecular weight of 187.24 .Scientific Research Applications
Catalytic Reactions
The kinetics and mechanism of reactions involving methyl 2-(methoxymethyl)piperidine-2-carboxylate have been a topic of study in the field of catalysis. For instance, the catalytic reactions of piperidine with related carboxylate compounds have been investigated, revealing insights into the catalysis process, particularly in aromatic nucleophilic substitution (Consiglio et al., 1981).
Synthetic Chemistry
The compound plays a significant role in synthetic chemistry. It has been used in the synthesis of various derivatives and chemical compounds. For example, it is involved in the synthesis of alkoxycarbonylpiperidines in palladium-catalyzed aminocarbonylation, illustrating its utility as a versatile reagent (Takács et al., 2014). Additionally, studies have explored its use in the preparation of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, highlighting its importance in the synthesis of natural products and compounds with pharmacological interest (Ibenmoussa et al., 1998).
Electrochemical Studies
The compound is also significant in electrochemical studies. Research on the indirect electrochemical oxidation of piperidin-4-ones, mediated by sodium halide-base systems, has utilized derivatives of methyl 2-(methoxymethyl)piperidine-2-carboxylate. These studies contribute to understanding the electrochemical behavior of such compounds (Elinson et al., 2006).
Biomedical Research
In the realm of biomedical research, derivatives of methyl 2-(methoxymethyl)piperidine-2-carboxylate have been explored for their potential in various therapeutic applications. For instance, a study involving methyl substitution on the piperidine ring of certain derivatives showed promising results in binding and activity at sigma(1) receptors, indicating potential applications in tumor research and therapy (Berardi et al., 2005).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
methyl 2-(methoxymethyl)piperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-7-9(8(11)13-2)5-3-4-6-10-9/h10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMDSNOBIJSNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methoxymethyl)piperidine-2-carboxylate | |
CAS RN |
1890536-82-9 | |
Record name | methyl 2-(methoxymethyl)piperidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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